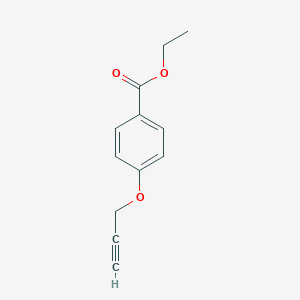

Ethyl 4-prop-2-ynoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

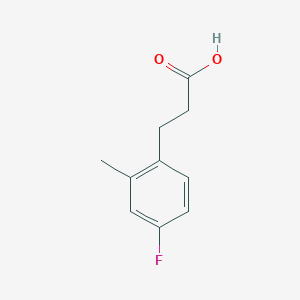

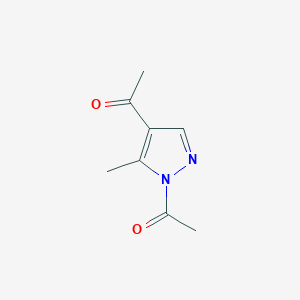

Ethyl 4-prop-2-ynoxybenzoate is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.22 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 4-prop-2-ynoxybenzoate consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .

Physical And Chemical Properties Analysis

Ethyl 4-prop-2-ynoxybenzoate has a density of 1.106g/cm3 . It has a boiling point of 314.1ºC at 760 mmHg . The melting point is between 42-44 °C . The flash point is 128.5ºC .

Aplicaciones Científicas De Investigación

Synthesis of Bienzyme-Polymer Nanoconjugates

Ethyl 4-prop-2-ynoxybenzoate is used in the synthesis of bienzyme-polymer nanoconjugates (nano-BECs). These nano-BECs consist of two enzymes (carbonyl reductase and glucose dehydrogenase) conjugated within a single universal polymer scaffold . The product ethyl ®-2-hydroxy-4-phenylbutyrate (R-HPBE) with nano-BECs as the catalyst was 533mM in a dibutyl phthalate-phosphate buffer (dibutyl phthalate-PB) biphasic system .

Coenzyme Regeneration

The nano-BECs have an advantage for coenzyme regeneration. Compared with a single aqueous phase, the substrate treatment capacity was improved at the interface of the dibutyl phthalate-PB biphasic system .

Interfacial Biocatalysis

Under the optimal reaction conditions (35 oC, 40h, dibutyl phthalate-PB 1: 1), nano-BECs can completely convert substrate into optically pure R-HPBE (enantiomeric excess (e.e.) >99.9%) in the organic-aqueous system .

Asymmetric Reduction

Ethyl 4-prop-2-ynoxybenzoate is used in the asymmetric reduction of prochiral ketones via biocatalysis, which is one of the most effective methods for the synthesis of chiral alcohols .

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Optically active ethyl ®-2-hydroxy-4-phenylbutyrate [®-HPBE] is an important chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors . It is reported that microbial or enzymatic reduction of ethyl 2-oxo-4-phenyl-butyrate (OPBE) is an attractive way to produce optically active ®-HPBE .

Biocatalytic Synthesis

The asymmetric reduction of OPBE to synthesize optically active ®-HPBE with a newly isolated Rhodotorula mucilaginosa CCZU-G5 as catalyst was investigated in an aqueous/organic solvent biphasic system .

Mecanismo De Acción

Target of Action

Ethyl 4-prop-2-ynoxybenzoate is a benzoate compound . Benzoate compounds are known to act as local anesthetics . They primarily target the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and pain perception .

Mode of Action

The compound interacts with its targets, the sodium ion channels, by binding to specific parts of these channels . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local sensation is lost without affecting consciousness, making it convenient for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics like this compound affect the nerve impulse conduction pathway by blocking sodium ion channels . The downstream effects include a loss of local sensation, which is beneficial in procedures requiring local anesthesia .

Result of Action

The primary result of the action of Ethyl 4-prop-2-ynoxybenzoate is the induction of local anesthesia . By blocking the conduction of nerve impulses, it causes a loss of local sensation .

Propiedades

IUPAC Name |

ethyl 4-prop-2-ynoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h1,5-8H,4,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPMGPGSHHDYRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384910 |

Source

|

| Record name | ethyl 4-prop-2-ynoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-prop-2-ynoxybenzoate | |

CAS RN |

175203-55-1 |

Source

|

| Record name | Ethyl 4-(2-propyn-1-yloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-prop-2-ynoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)